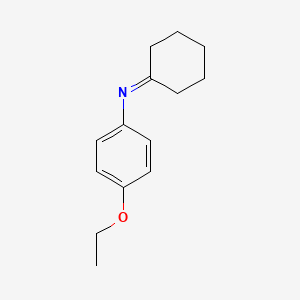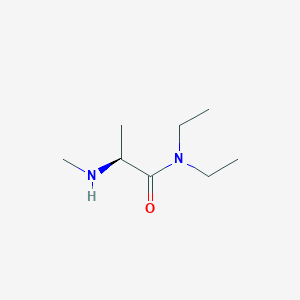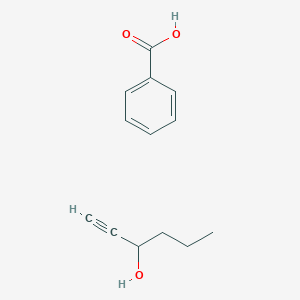
Benzoic acid;hex-1-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;hex-1-yn-3-ol is a compound that combines the properties of benzoic acid and hex-1-yn-3-ol. Benzoic acid is a simple aromatic carboxylic acid, while hex-1-yn-3-ol is an alkyne with a hydroxyl group. This unique combination of functional groups makes the compound interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Benzoic Acid Preparation
Oxidation of Toluene: Benzoic acid can be synthesized by the catalytic oxidation of toluene using air and catalysts like vanadium pentoxide (V2O5) or manganese and cobalt acetates.
Hydrolysis of Benzene Trichloride: Another method involves the hydrolysis of benzene trichloride with calcium hydroxide in the presence of iron powder as a catalyst.
-
Hex-1-yn-3-ol Preparation
Alkyne Addition: Hex-1-yn-3-ol can be synthesized by the addition of water to hex-1-yne in the presence of a catalyst like mercuric sulfate (HgSO4) and sulfuric acid (H2SO4).
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
- Benzoic acid can undergo oxidation reactions to form compounds like salicylic acid .
- Hex-1-yn-3-ol can be oxidized to form hex-1-yn-3-one.
-
Reduction
- Benzoic acid can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4) .
- Hex-1-yn-3-ol can be reduced to hex-1-en-3-ol.
-
Substitution
- Benzoic acid can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation .
- Hex-1-yn-3-ol can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and iodosobenzene.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Vanadium pentoxide (V2O5), manganese and cobalt acetates.
Major Products
Oxidation of Benzoic Acid: Salicylic acid.
Reduction of Benzoic Acid: Benzyl alcohol.
Oxidation of Hex-1-yn-3-ol: Hex-1-yn-3-one.
Reduction of Hex-1-yn-3-ol: Hex-1-en-3-ol.
Aplicaciones Científicas De Investigación
Benzoic acid;hex-1-yn-3-ol has diverse applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug formulations and as a preservative.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid involves its absorption into cells, where it inhibits the growth of mold, yeast, and some bacteria by disrupting their metabolic processes . Hex-1-yn-3-ol, with its hydroxyl and alkyne groups, can interact with various molecular targets, potentially affecting cellular pathways and enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
Salicylic Acid: Similar to benzoic acid but with an additional hydroxyl group on the benzene ring.
Benzyl Alcohol: The reduced form of benzoic acid.
Hex-1-en-3-ol: The reduced form of hex-1-yn-3-ol.
Uniqueness
Benzoic acid;hex-1-yn-3-ol is unique due to the combination of aromatic carboxylic acid and alkyne with a hydroxyl group, which allows it to participate in a wide range of chemical reactions and applications that are not possible with simpler compounds.
Propiedades
Número CAS |
56438-75-6 |
|---|---|
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
benzoic acid;hex-1-yn-3-ol |
InChI |
InChI=1S/C7H6O2.C6H10O/c8-7(9)6-4-2-1-3-5-6;1-3-5-6(7)4-2/h1-5H,(H,8,9);2,6-7H,3,5H2,1H3 |
Clave InChI |
NJQOLTXMDBGAGE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C#C)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


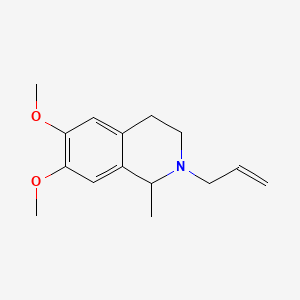
![N-Ethyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14644352.png)
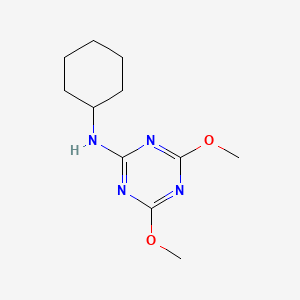
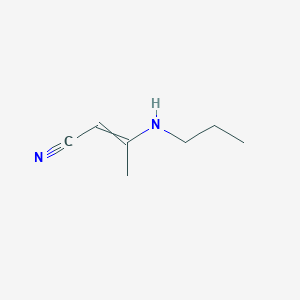
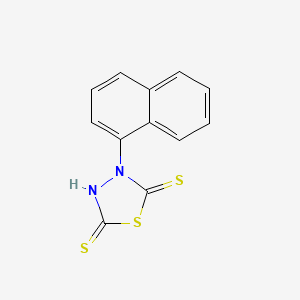
![3-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14644369.png)
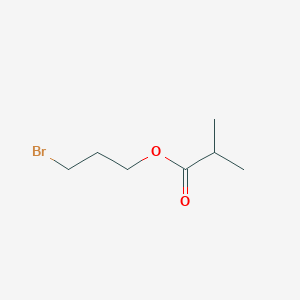
![Benzenamine, 4,4'-[(phenylmethoxy)methylene]bis[N,N-dimethyl-](/img/structure/B14644381.png)
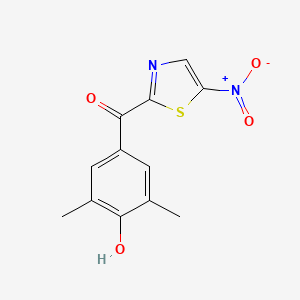
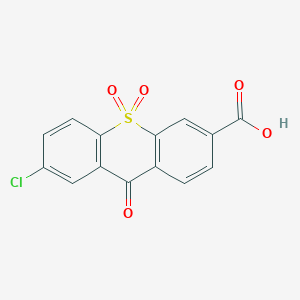
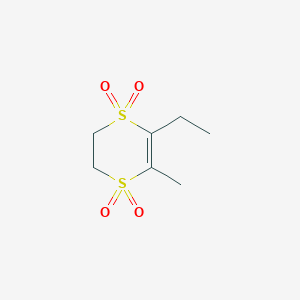
![2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14644403.png)
